molecular formula C23H29N5O2S2 B2631481 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 898459-66-0

2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2631481
CAS RN: 898459-66-0
M. Wt: 471.64
InChI Key: JHIUXPLZLVCODS-UHFFFAOYSA-N
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Description

2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H29N5O2S2 and its molecular weight is 471.64. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research has been conducted on the synthesis of novel heterocyclic compounds derived from similar chemical structures, demonstrating significant biological activities. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized, displaying potent anti-inflammatory and analgesic properties, indicating the potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds were shown to inhibit cyclooxygenase enzymes and presented a considerable analgesic and anti-inflammatory activity, showcasing their potential in medical treatments.

Antimicrobial and Antitumor Activities

The synthesized heterocycles incorporating antipyrine moiety have been explored for their antimicrobial activities, with some compounds showing promising results against various microbial strains. This research highlights the compound's potential in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008). Additionally, certain heterocycles have exhibited antitumor activities, emphasizing the compound's relevance in cancer research. These studies indicate that derivatives of this compound may possess significant biological activities, warranting further investigation for therapeutic applications.

Anticancer Evaluation

In another study, polyfunctionally substituted heterocyclic compounds derived from related chemical structures were synthesized and evaluated for their antitumor activities. These compounds showed high inhibitory effects against various human cancer cell lines, highlighting their potential in cancer therapy (Shams, Mohareb, Helal, & Mahmoud, 2010). The diversity of the synthesized products and their significant antiproliferative activity suggest the chemical structure's versatility in contributing to the development of novel anticancer agents.

Design and Synthesis of Antimicrobial Agents

Further research into the compound's derivatives has led to the design and synthesis of novel antimicrobial agents. These agents, based on acyclic and heterocyclic dyes and their precursors, have shown significant antibacterial and antifungal activities (Shams, Mohareb, Helal, & Mahmoud, 2011). This research underscores the compound's potential in creating effective antimicrobial treatments, contributing to the ongoing battle against resistant microbial strains.

properties

IUPAC Name

2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2S2/c1-4-27(5-2)11-12-28-18-8-6-7-16(18)21(26-23(28)30)31-14-20(29)25-22-24-17-10-9-15(3)13-19(17)32-22/h9-10,13H,4-8,11-12,14H2,1-3H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIUXPLZLVCODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

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